molecular formula C10H11ClO2 B1616835 2-(4-Chlorophenyl)butanoic acid CAS No. 29645-00-9

2-(4-Chlorophenyl)butanoic acid

Cat. No. B1616835
CAS RN: 29645-00-9
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)butanoic acid is a chemical compound with the CAS Number: 29645-00-9. It has a molecular weight of 198.65 and its linear formula is C10H11ClO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)butanoic acid is represented by the linear formula C10H11ClO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)butanoic acid is a solid substance at room temperature . It has a molecular weight of 198.65 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

1. Chemical Research and Mutagenicity Studies

2-Chloro-4-(methylthio)butanoic acid, closely related to 2-(4-Chlorophenyl)butanoic acid, has been identified as a direct-acting mutagen and suspected gastric carcinogen. Its mutagenic properties are linked to the formation of reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid during its breakdown, which may have implications in chemical research and toxicology studies (Jolivette, Kende, & Anders, 1998).

2. Structural and Vibrational Analysis

Studies on molecules structurally similar to 2-(4-Chlorophenyl)butanoic acid, such as 4-amino-3(4-chlorophenyl)butanoic acid, have provided insights into their molecular structure, vibrational spectra, and hyperpolarizability. These findings are significant in the field of material science, particularly in the development of nonlinear optical materials (Muthu & Paulraj, 2012).

3. Pharmacological Significance

Butanoic acid derivatives have been investigated for their potential in inhibiting Placenta growth factor (PIGF-1), indicating their relevance in pharmacological research and drug development (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

4. Environmental Science

Research has explored the distribution of hydrophobic ionogenic organic compounds,including those similar to 2-(4-Chlorophenyl)butanoic acid, between octanol and water. These studies are crucial for understanding the environmental behavior of such compounds, especially their distribution in various ecosystems and potential bioaccumulation (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

5. Biochemical Applications

Compounds structurally related to 2-(4-Chlorophenyl)butanoic acid, such as gamma-aminobutyric acid analogues, have been synthesized and evaluated for their anticonvulsant and gammaAbu mimetic activities. These findings are significant in the field of biochemistry and neurology, providing insights into the development of new treatments for neurological disorders (Kaplan et al., 1980).

Safety And Hazards

The safety information for 2-(4-Chlorophenyl)butanoic acid indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and the hazard statement H301, which indicates toxicity if ingested . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Relevant Papers The paper “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” discusses the spectroscopic and crystallographic characterization of a similar compound . Another paper, “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes”, discusses the use of similar compounds in chemical reactions .

properties

IUPAC Name

2-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZHTBMFVPENFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952114
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)butanoic acid

CAS RN

29645-00-9
Record name 4-Chloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29645-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5-liter, 3-neck flask is charged with 400 g (1.9 moles) of (I), 350 g potassium hydroxide, 2.47 liters of ethylene glycol and 155 g of 95% hydrazine diluted to 250 ml with water. The mixture is refluxed for 1.5 hours, after which the water is drained from the condenser and the internal temperature of the reaction mixture is allowed to rise to 190°. Refluxing is then continued for another 4 hours. The cooled solution is diluted with 2.5 liters of water and poured slowly into 2.0 liters of 6N hydrochloric acid. The precipitate is filtered and air-dried. Yield: 332.5 g, 88.1%, mp 54°-57°.
Name
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
2.47 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl] (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
49.94 g
Type
reactant
Reaction Step One
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.5 g
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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